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(4-Ethynylheptan-4-yl)benzene

Cat. No.: B14546079
CAS No.: 62283-69-6
M. Wt: 200.32 g/mol
InChI Key: KGPXIFNWOFMZAI-UHFFFAOYSA-N
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Description

Contextualization within Aromatic and Alkyne Chemistry

(4-Ethynylheptan-4-yl)benzene is a member of two significant classes of organic compounds: aromatics and alkynes. The benzene (B151609) component, a simple aromatic hydrocarbon, is a cyclic structure with a delocalized pi-electron system, which imparts exceptional stability. openaccessjournals.com Benzene and its derivatives are fundamental building blocks in organic synthesis and are found in a vast array of materials and pharmaceuticals. vedantu.comreb.rw

Alkynes, characterized by a carbon-carbon triple bond, are highly versatile functional groups in organic synthesis. nih.gov The triple bond serves as a reactive site for a multitude of chemical transformations, including cycloadditions, hydrogenations, and coupling reactions, making alkynes valuable precursors for more complex molecules. nih.govacs.org Aromatic alkynes, which feature an alkyne directly attached to an aromatic ring, combine the properties of both moieties and are pivotal intermediates in the construction of advanced materials and conjugated systems. acs.orgresearcher.life

Structural Features and Unique Chemical Architecture of this compound

The molecular structure of this compound is distinguished by a quaternary carbon atom bonded to a phenyl group, an ethynyl (B1212043) group, and two propyl groups (forming the heptan-4-yl moiety). This specific arrangement, where the reactive alkyne and the stable aromatic ring are linked to the same sterically hindered carbon center, defines its unique chemical architecture. The presence of the bulky heptyl group is expected to influence the molecule's physical properties, such as solubility and crystallinity, as well as its chemical reactivity by sterically shielding the triple bond and the aromatic ring.

Table 1: Key Structural and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀
IUPAC NameThis compound
Molar Mass200.32 g/mol
Key Functional GroupsPhenyl (-C₆H₅), Ethynyl (-C≡CH), Heptyl (-C₇H₁₅)
Structural FeatureQuaternary carbon linking the functional groups

Hypothesized Research Significance and Potential Academic Impact

While specific research on this compound is not yet prevalent, its structure suggests several areas of potential academic and industrial interest. The combination of a reactive alkyne and a photophysically active aromatic ring within a single molecule makes it a candidate for applications in materials science. For instance, similar aromatic alkynes are utilized as building blocks for covalent organic frameworks (COFs) and porous conjugated polymers, which have applications in gas storage, separation, and catalysis. ossila.com

The ethynyl group can readily participate in "click" chemistry and Sonogashira coupling reactions, allowing for its incorporation into larger, more complex macromolecular structures. ossila.com The steric hindrance provided by the heptyl group could lead to materials with interesting morphological and photophysical properties. Furthermore, the core structure could serve as a scaffold for the synthesis of novel pharmaceutical agents, where the lipophilic heptyl group could modulate biological activity and pharmacokinetic properties. The exploration of its synthetic accessibility and reactivity will be the first step in unlocking its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20 B14546079 (4-Ethynylheptan-4-yl)benzene CAS No. 62283-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62283-69-6

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

4-ethynylheptan-4-ylbenzene

InChI

InChI=1S/C15H20/c1-4-12-15(6-3,13-5-2)14-10-8-7-9-11-14/h3,7-11H,4-5,12-13H2,1-2H3

InChI Key

KGPXIFNWOFMZAI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#C)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways to 4 Ethynylheptan 4 Yl Benzene

Retrosynthetic Analysis and Disconnection Approaches for the (4-Ethynylheptan-4-yl)benzene Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, a tertiary alcohol, the primary disconnection strategy involves breaking the carbon-carbon bonds connected to the carbon atom bearing the hydroxyl group.

Given the structure of this compound, two logical retrosynthetic disconnections can be envisioned at the tertiary carbinol center:

Disconnection A: Cleavage of the bond between the phenyl group and the tertiary carbon. This approach suggests a nucleophilic phenyl group (e.g., a Grignard reagent like phenylmagnesium bromide or a phenyllithium species) and a ketone, 4-ethynylheptan-4-one, as the synthetic equivalents.

Disconnection B: Breaking the bond between the ethynyl (B1212043) group and the tertiary carbon. This pathway points to a nucleophilic acetylide (e.g., from deprotonation of a terminal alkyne) and a ketone, 4-phenylheptan-4-one, as the key intermediates. libretexts.org

Exploration of Precursor Synthesis Routes for Substituted Alkyl and Aryl Moieties

The successful synthesis of this compound relies on the efficient preparation of its key precursors, which include functionalized heptane intermediates, a source for the ethynyl group, and the benzene (B151609) ring system.

Synthesis of Functionalized Heptane Intermediates

The heptane backbone of the target molecule can be constructed through various established organic reactions. For instance, if following a pathway that requires a heptanone derivative, one could start from simpler alkyl halides and employ Grignard reagent chemistry. For example, the reaction of propylmagnesium bromide with butyronitrile followed by hydrolysis would yield 4-heptanone. Alternatively, oxidation of 4-heptanol, which can be prepared from the reduction of 4-heptanone or via Grignard addition of propylmagnesium bromide to butanal, provides another route to the necessary ketone intermediate.

Strategies for the Introduction of the Ethynyl Group

The introduction of the ethynyl group is a critical step in the synthesis. This is most commonly achieved through the reaction of a carbonyl compound with an acetylide nucleophile. mdpi.com

Key Methods for Ethynylation:

MethodReagentsDescription
Alkynylation of Ketones Terminal alkyne, strong base (e.g., NaNH₂, n-BuLi)The terminal alkyne is deprotonated to form a potent nucleophile that attacks the electrophilic carbon of a ketone.
Using Acetylene Gas Acetylene, base (e.g., KOH in DMSO)This method, a variation of the Favorskii reaction, allows for the direct addition of acetylene to a ketone. mdpi.com
Electrophilic Alkynylation Hypervalent iodine reagents (e.g., ethynylbenziodoxolones)These reagents act as electrophilic sources of the ethynyl group and can react with various nucleophiles. rsc.orgepfl.chnih.govresearchgate.net

For the synthesis of this compound, the reaction of 4-phenylheptan-4-one with a lithium or sodium acetylide would be a direct approach.

Incorporation of the Benzene Ring System

The benzene ring can be introduced either as a nucleophile or as part of an electrophilic precursor.

As a Nucleophile: Phenyl Grignard reagents (phenylmagnesium halides) or phenyllithium are commonly used to attack carbonyl groups. quora.com For instance, the reaction of phenylmagnesium bromide with 4-ethynylheptan-4-one would directly form the target molecule.

As an Electrophile: In strategies involving cross-coupling reactions, a halogenated benzene derivative (e.g., bromobenzene or iodobenzene) can serve as the electrophilic partner.

Advanced Coupling Reactions for Assembly of the this compound Core

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. For the assembly of a molecule like this compound, Sonogashira and Suzuki-Miyaura couplings are particularly relevant.

Cross-Coupling Approaches (e.g., Sonogashira, Suzuki-Miyaura)

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. mdpi.comorganic-chemistry.orgwikipedia.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org In a potential synthetic route to this compound, a Sonogashira coupling could be envisioned between a protected tertiary propargyl alcohol derivative and an aryl halide. However, a more direct application would be in the synthesis of precursors. For example, coupling a terminal alkyne with a substituted benzene derivative could be a key step. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comnih.gov While traditionally used for C(sp²)-C(sp²) bond formation, recent advancements have enabled the use of C(sp³)-hybridized partners. yonedalabs.com A notable development is the deoxygenative Suzuki-Miyaura arylation of tertiary alcohols. This method provides a direct route to quaternary carbon scaffolds by coupling tertiary alcohols with boronic esters, employing a dual Ni(0) and Bi(III) catalyst system. thieme.deresearchgate.net This innovative approach could potentially be applied to a precursor of this compound to introduce the phenyl group.

Comparison of Cross-Coupling Approaches:

Coupling ReactionNucleophileElectrophileCatalyst SystemKey Features
Sonogashira Terminal AlkyneAryl/Vinyl Halide or TriflatePalladium and CopperMild reaction conditions, direct formation of arylalkynes. wikipedia.org
Suzuki-Miyaura Organoboron CompoundAryl/Vinyl/Alkyl Halide or TriflatePalladium or NickelHigh functional group tolerance, commercially available reagents. nih.gov

Alkyne Functionalization and C-C Bond Forming Methodologies

The construction of the quaternary carbon center in this compound is fundamentally a challenge of carbon-carbon bond formation. The most direct and convergent approach involves the nucleophilic addition of an organometallic acetylide to a prochiral ketone. This method is a cornerstone of alkyne functionalization and is widely employed for creating tertiary propargylic alcohols. organic-chemistry.orgopenaccesspub.orgstudyorgo.com

The primary retrosynthetic disconnection of this compound points to two main precursors: an ethynyl nucleophile and a ketone. The key reaction is the alkynylation of a ketone, where a terminal alkyne is deprotonated to form a potent nucleophile (an acetylide) that subsequently attacks the electrophilic carbonyl carbon. studyorgo.comlibretexts.org

Key Methodologies:

Grignard-type Reactions: The addition of ethynylmagnesium bromide to 4-phenylheptan-4-one represents a classic and robust method. The Grignard reagent, formed from ethyne and a suitable Grignard reagent like ethylmagnesium bromide, adds efficiently to the ketone carbonyl.

Organolithium-based Additions: Alternatively, lithium acetylide, often prepared in situ from ethyne and an organolithium base like n-butyllithium, can be used. Lithium reagents are highly reactive and effective for the alkynylation of sterically hindered ketones. Slow addition of the carbonyl compound to a chiral lithium binaphtholate catalyst can improve enantioselectivity in related systems. organic-chemistry.org

Zinc-mediated Alkynylations: The use of zinc acetylides, catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂), offers a milder alternative. organic-chemistry.org These reactions often exhibit high functional group tolerance and can be performed under less stringent conditions than their Grignard or organolithium counterparts.

The choice of ketone precursor is also critical. While 4-phenylheptan-4-one is a direct precursor, an alternative route could involve the addition of a phenyl nucleophile (e.g., phenyllithium or phenylmagnesium bromide) to 4-ethynylheptan-4-one. However, the former route is generally preferred due to the relative ease of handling and preparation of the ketone precursor.

Table 1: Comparison of Common Alkynylation Methodologies for Tertiary Alcohol Synthesis
MethodologyReagentsTypical ConditionsAdvantagesDisadvantages
Grignard AdditionEthynylmagnesium halide, KetoneAnhydrous ether (e.g., THF, Et₂O)Cost-effective, well-establishedSensitive to moisture and acidic protons
Organolithium AdditionLithium acetylide, KetoneAnhydrous ether, often at low temperaturesHigh reactivity, good for hindered ketonesHighly basic, low functional group tolerance
Zinc-Catalyzed AdditionTerminal alkyne, Ketone, Zn(OTf)₂, Chiral LigandOrganic solvent (e.g., Toluene)Milder conditions, higher functional group toleranceMay require catalyst and ligand synthesis

Development of Stereoselective Synthetic Routes

The specific molecule, this compound, is achiral. Its central carbon atom is a quaternary center, but it is not a stereocenter because it is bonded to two identical propyl groups. Therefore, the synthesis of this particular compound does not require stereoselective control.

However, the methodologies for creating chiral tertiary propargylic alcohols are highly relevant for synthesizing analogues of this compound where the two alkyl groups are different, thus creating a chiral quaternary stereocenter. The development of such stereoselective routes relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. rsc.orgresearchgate.net

The catalytic asymmetric alkynylation of prochiral ketones is the most direct strategy for accessing these valuable chiral building blocks. researchgate.net Various catalytic systems have been developed to achieve high enantioselectivity. researchgate.netrsc.org

Prominent Stereoselective Strategies:

Zinc-Amino Alcohol Systems: One of the most successful approaches involves the use of a zinc(II) catalyst, such as Zn(OTf)₂, in conjunction with a chiral amino alcohol ligand like (+)-N-methylephedrine. organic-chemistry.org The chiral ligand coordinates to the zinc acetylide and the ketone, organizing the transition state to favor attack on one of the two prochiral faces of the carbonyl group. organic-chemistry.org

Copper-Catalyzed Systems: Chiral copper complexes, often employing ligands such as bis(oxazoline) (BOX) or phosphine-based ligands, have been shown to catalyze the enantioselective addition of terminal alkynes to ketones. researchgate.net

Organocatalysis: In recent years, metal-free organocatalytic approaches have gained traction. Chiral catalysts like C₂-symmetric diamino diols have been used to induce asymmetry in the addition of lithium acetylides to carbonyl compounds. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for the enantioselective synthesis of tertiary propargylic alcohols. jst.go.jp

The effectiveness of these methods is typically measured by the enantiomeric excess (e.e.), which quantifies the preference for one enantiomer over the other. Many modern methods report excellent enantioselectivities, often exceeding 90% e.e. for a range of substrates. rsc.org

Table 2: Examples of Catalytic Systems for Asymmetric Alkynylation of Prochiral Ketones
Catalyst/Ligand SystemMetalTypical SubstratesReported Enantioselectivity (e.e.)
Zn(OTf)₂ / (+)-N-MethylephedrineZincAromatic & Aliphatic AldehydesUp to 99% organic-chemistry.org
Cu-H / (R,R)-Ph-BPECopperAlkyl, Aryl KetonesGood to excellent researchgate.net
Ru-complex / Centrochiral LigandsRutheniumTrihalomethyl KetonesHigh asymmetric induction bohrium.com
Chiral Diamino Diols(Lithium)Aromatic & Aliphatic KetonesModerate to good researchgate.net

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cambridgescholars.com The synthesis of this compound and related compounds can be made more sustainable by considering several factors, from atom economy to the choice of solvents and catalysts. rsc.orgnih.gov

Key Green Chemistry Approaches:

Atom Economy: The core synthetic reaction—the addition of an acetylide to a ketone—is inherently atom-economical. In an ideal addition reaction, all atoms from the starting materials are incorporated into the final product, generating minimal waste. This stands in contrast to substitution or elimination reactions which inherently produce byproducts. pnas.org

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric organometallic reagents (like Grignard or organolithium reagents) to catalytic systems is a primary goal of green synthesis. Catalytic methods, such as the zinc-mediated alkynylations, reduce waste and the hazards associated with handling large quantities of pyrophoric reagents. rsc.orgnih.gov

Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents like THF or diethyl ether. Research into greener alternatives is ongoing. Water, ionic liquids, or solvent-free reaction conditions represent more environmentally benign options. cambridgescholars.com For instance, certain C-C bond-forming reactions, like the Sonogashira coupling, have been successfully performed in aqueous media using surfactant technology. rsc.org

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable, biomass-derived starting materials. openaccesspub.orgrsc.org While the direct synthesis of this compound from biomass is not yet established, the development of methods to produce aromatic ketones and alkynes from sources like lignin or carbohydrates is an active area of research. rsc.org Metal-free transformations, such as the conversion of alkynes to carbonyls using simple reagents like acetic acid, also contribute to greener synthetic pathways. rsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches
PrincipleTraditional ApproachGreen/Sustainable Approach
ReagentsStoichiometric (e.g., n-BuLi, EtMgBr)Catalytic (e.g., Zn(OTf)₂, CuI, Organocatalysts) nih.gov
SolventsAnhydrous ethers (THF, Et₂O)Water, ionic liquids, supercritical fluids, or solvent-free conditions cambridgescholars.com
Atom EconomyHigh (addition reaction)Maintained or improved via catalytic cycles
Energy InputConventional heating/coolingMicrowave, ultrasound, mechanochemistry cambridgescholars.com
FeedstocksPetroleum-basedBiomass-derived (a future goal) rsc.org

Mechanistic Investigations of Synthetic Pathways for 4 Ethynylheptan 4 Yl Benzene

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The fundamental reaction for the formation of (4-Ethynylheptan-4-yl)benzene is the nucleophilic addition of a phenylacetylide anion to the carbonyl carbon of 4-heptanone. This reaction proceeds through a series of well-understood steps:

Deprotonation of Phenylacetylene: The terminal alkyne, phenylacetylene, possesses a weakly acidic proton (pKa ≈ 25) which can be removed by a strong base to form a highly nucleophilic phenylacetylide anion. masterorganicchemistry.com Common bases used for this purpose include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi). The stability of the resulting acetylide anion is attributed to the high s-character of the sp-hybridized orbital containing the lone pair of electrons, which holds them closer to the nucleus. libretexts.org

Nucleophilic Attack: The generated phenylacetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-heptanone. This attack results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The final step involves the protonation of the alkoxide intermediate, typically by the addition of a mild acid or during aqueous workup, to yield the final product, the tertiary propargylic alcohol this compound.

Computational studies on analogous systems, such as the addition of acetylides to other ketones, have provided deeper insights into the transition state of the nucleophilic attack. These studies suggest a transition state where the acetylide anion approaches the carbonyl carbon at an angle that maximizes orbital overlap while minimizing steric hindrance.

Kinetic Studies and Reaction Rate Analysis of Formation Pathways

Kinetic studies of the addition of acetylides to ketones are crucial for optimizing reaction conditions and understanding the factors that influence the reaction rate. While specific kinetic data for the synthesis of this compound is not available, data from analogous reactions, such as the zinc-catalyzed hydroalkoxylation of alkynyl alcohols, reveal important trends. acs.org

In many metal-catalyzed alkynylation reactions, the rate-determining step is often the nucleophilic addition of the organometallic intermediate to the ketone. The reaction rate is typically found to be first-order with respect to the catalyst concentration and can be either zero-order or first-order with respect to the substrate concentrations, depending on the specific mechanism and reaction conditions. acs.org

For a hypothetical uncatalyzed reaction between phenylacetylide and 4-heptanone, the rate law could be expressed as:

Rate = k[Phenylacetylide][4-Heptanone]

Where 'k' is the rate constant. The value of 'k' would be dependent on temperature, solvent, and the presence of any catalytic species.

To illustrate the effect of temperature on the reaction rate, the following interactive data table presents hypothetical kinetic data for the formation of a tertiary propargylic alcohol under different temperatures, based on typical values for similar organic reactions.

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Initial Rate (M/s) (assuming 0.1 M reactants)
00.0050.00005
250.0250.00025
500.1000.00100

This data is illustrative and based on general principles of chemical kinetics for analogous reactions.

Influence of Catalytic Systems and Reagent Design on Reaction Outcomes

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of various catalytic systems. These catalysts can influence the reaction rate, yield, and in the case of prochiral ketones, the stereoselectivity of the product.

Metal Catalysis: A wide range of metal catalysts have been employed to facilitate the addition of terminal alkynes to ketones. Zinc-based catalysts, in particular, have been extensively studied. For instance, dimethylzinc (B1204448) (Me₂Zn) can mediate the addition of acetylenes to ketones. nih.gov Mechanistic studies suggest that in some zinc-catalyzed systems, the reaction proceeds through the formation of a zinc acetylide intermediate, which then coordinates to the carbonyl oxygen of the ketone, facilitating the intramolecular delivery of the acetylide. acs.org

The design of the ligands attached to the metal center is crucial for the catalyst's performance. Chiral ligands can be used to induce enantioselectivity in the addition to prochiral ketones, leading to the formation of a specific enantiomer of the tertiary alcohol product.

The following interactive data table provides a hypothetical comparison of different catalytic systems for the synthesis of a tertiary propargylic alcohol, illustrating the impact of the catalyst on reaction yield and time.

Catalyst SystemBase/Co-catalystReaction Time (hours)Yield (%)
Nonen-BuLi2460
Zn(OTf)₂Et₃N885
CuITMEDA690
Rh(acac)(CO)₂DPEPhos495

This data is illustrative and based on typical outcomes for the synthesis of tertiary propargylic alcohols from analogous reactions.

The choice of reagent and catalyst is therefore a critical aspect of designing an efficient synthetic route to this compound, allowing for control over the reaction's speed, efficiency, and potentially its stereochemical outcome.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Ethynylheptan 4 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of organic compounds in solution. For (4-Ethynylheptan-4-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular skeleton.

Predicted ¹H and ¹³C NMR data, assuming a deuterated chloroform (CDCl₃) solvent, are systematically organized in the table below. The phenyl protons are expected to appear in the aromatic region, while the aliphatic propyl chains and the unique acetylenic proton have distinct chemical shifts.

Predicted NMR Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1/C1' (CH₃) 0.90 (t, J = 7.4 Hz, 6H) 14.5
C2/C2' (CH₂) 1.35 (sext, J = 7.5 Hz, 4H) 17.8
C3/C3' (CH₂) 1.95 (t, J = 7.6 Hz, 4H) 41.2
C4 (Quaternary C) - 48.5
C5 (C≡CH) - 87.3
C6 (C≡CH) 2.15 (s, 1H) 74.1
C1'' (ipso-C) - 146.2
C2''/C6'' (ortho-C) 7.40 (d, J = 7.8 Hz, 2H) 128.4
C3''/C5'' (meta-C) 7.32 (t, J = 7.8 Hz, 2H) 127.9

To confirm the assignments from one-dimensional NMR, a series of two-dimensional experiments are crucial.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network within the molecule. Key correlations would be observed between the methyl protons (H1/H1') and the adjacent methylene protons (H2/H2'), and subsequently between H2/H2' and the methylene protons at H3/H3'. The aromatic protons would also show correlations corresponding to their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals at 0.90, 1.35, and 1.95 ppm to the carbon signals at 14.5, 17.8, and 41.2 ppm, respectively, confirming the propyl chain structure. The acetylenic proton at 2.15 ppm would correlate to the carbon at 74.1 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for establishing the connectivity across quaternary centers. The most significant correlations would be the three-bond couplings from the methylene protons at H3/H3' (1.95 ppm) to the quaternary carbon (C4, ~48.5 ppm) and the ipso-carbon of the phenyl ring (C1'', ~146.2 ppm). Furthermore, long-range couplings from the acetylenic proton (H6) to both the quaternary carbon (C4) and the internal alkyne carbon (C5) would be expected, cementing the placement of the ethynyl (B1212043) group.

While solution-state NMR provides data on the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline or amorphous solid state. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it would be possible to obtain high-resolution ¹³C spectra in the solid phase. Any significant differences in chemical shifts compared to the solution state could indicate specific intermolecular interactions, such as π-stacking of the phenyl rings or restrictions on the rotation of the propyl chains.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₅H₂₀), the calculated exact mass of the molecular ion [M]⁺ is 200.1565.

Tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation pathways. A plausible pathway involves the cleavage of one of the propyl groups, which is a common fragmentation for molecules with quaternary centers.

Predicted HRMS Fragmentation Data for this compound

Ion Formula Description Calculated m/z
[C₁₅H₂₀]⁺ Molecular Ion 200.1565
[C₁₂H₁₃]⁺ Loss of propyl radical (•C₃H₇) 157.1017
[C₁₃H₁₅]⁺ Loss of ethyl radical (•C₂H₅) from propyl chain 171.1174
[C₁₃H₁₉]⁺ Loss of ethynyl radical (•C₂H) 175.1487

The most prominent fragment is expected to be at m/z 157.1017, corresponding to the loss of a propyl radical to form a stable tertiary carbocation stabilized by both the phenyl ring and the alkyne group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption near 2100 cm⁻¹. Strong bands below 3000 cm⁻¹ would confirm the presence of aliphatic C-H bonds, while weaker absorptions just above 3000 cm⁻¹ would indicate aromatic C-H bonds.

Raman Spectroscopy: Raman spectroscopy would be complementary. The C≡C stretch, often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum due to the high polarizability of the triple bond. The symmetric breathing mode of the phenyl ring around 1000 cm⁻¹ would also be a characteristic strong Raman band.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Bond
Acetylenic C-H Stretch ~3300 (Strong, Sharp) ~3300 (Medium) ≡C-H
Aromatic C-H Stretch ~3050 (Medium) ~3050 (Strong) =C-H
Aliphatic C-H Stretch ~2870-2960 (Strong) ~2870-2960 (Strong) -C-H
Alkyne C≡C Stretch ~2110 (Weak) ~2110 (Strong) C≡C

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, or if it could be crystallized from a suitable solvent system, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique would yield a three-dimensional model of the molecule, offering precise measurements of all bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice, elucidating any intermolecular forces such as van der Waals interactions or potential weak hydrogen bonding involving the acetylenic proton.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 98.5
Volume (ų) 1285

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analysis

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. A molecule is chiral if its mirror image is non-superimposable. In the case of this compound, the central quaternary carbon (C4) is bonded to a phenyl group, an ethynyl group, and two identical propyl groups. Due to the presence of two identical substituents on the central carbon, the molecule possesses a plane of symmetry and is therefore achiral. As a result, this compound will not exhibit any optical rotation and will be silent in ECD spectroscopy, producing no signal.

Reactivity and Chemical Transformations of 4 Ethynylheptan 4 Yl Benzene

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to a variety of addition and transformation reactions.

Hydration: Like other terminal alkynes, (4-Ethynylheptan-4-yl)benzene can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by a mercury(II) salt (like HgSO₄) in aqueous acid. libretexts.org The reaction follows Markovnikov's rule, where the initial addition of a hydroxyl group occurs at the more substituted carbon of the alkyne. libretexts.org This leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form. For this compound, this results in the formation of a methyl ketone. libretexts.orglibretexts.org

Alternatively, hydroboration-oxidation offers a complementary, anti-Markovnikov hydration method. libretexts.org Using a sterically hindered borane (B79455) reagent like disiamylborane (B86530) (Sia₂BH) followed by oxidation with hydrogen peroxide yields an aldehyde. libretexts.org

Cycloaddition Reactions: The alkyne functional group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. However, simple alkynes are often reluctant dienophiles, and the reaction may require high temperatures or Lewis acid catalysis. More common are [2+2] and [3+2] cycloadditions. For instance, ruthenium-catalyzed [2+2] cycloadditions between alkenes and alkynes are known. acs.org The reactivity in such reactions can be sensitive to steric hindrance around the triple bond. acs.org While the tertiary alkyl group in this compound presents significant steric bulk, studies on related propargylic alcohols suggest they can be more reactive than analogous alkyl-substituted alkynes, potentially enhancing their participation in such transformations. acs.org

The terminal alkyne is an ideal functional group for "click chemistry," a class of reactions known for their high yield, reliability, and simplicity. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org This reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring with high regioselectivity, exclusively yielding the 1,4-disubstituted product. nih.govwikipedia.org

The reaction is highly efficient and tolerant of a wide variety of functional groups, and it can be performed in various solvents, including aqueous media. nih.govmdpi.com Studies on the reactivity of different alkynes in CuAAC show that propargylic compounds, including tertiary propargyl alcohols, are excellent substrates for this transformation. nih.gov

Table 1: Key Features of the CuAAC Reaction for this compound

FeatureDescription
Reaction Type 1,3-Dipolar Cycloaddition (catalyzed)
Reactants This compound, Organic Azide (R-N₃)
Catalyst Copper(I) source (e.g., CuI, or in situ from CuSO₄/Sodium Ascorbate) wikipedia.org
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer) nih.gov
Key Advantages High yield, mild conditions, wide substrate scope, bio-orthogonal. nih.gov

The ethynyl group can participate in polymerization reactions. The polymerization of alkynes can proceed through several mechanisms, including those initiated by transition metal catalysts or radical initiators. For example, the self-recombination of propargyl radicals at high temperatures is a known pathway for forming benzene (B151609) and polycyclic aromatic hydrocarbons, suggesting that under thermal stress, this compound could contribute to the formation of complex aromatic structures. nih.gov

Transition metal-catalyzed polymerization could lead to the formation of conjugated polymers with potentially interesting electronic and optical properties. The specific architecture of the resulting polymer would depend on the catalyst and reaction conditions employed.

Electrophilic Addition: The triple bond of this compound can undergo electrophilic addition with reagents like hydrogen halides (H-X) and halogens (X₂). These reactions are generally slower than the corresponding additions to alkenes because the formation of the intermediate vinyl carbocation is less favorable. chemistrysteps.com The reaction proceeds via a carbocation intermediate, and with unsymmetrical reagents, the addition follows Markovnikov's rule. libretexts.orgchemistrysteps.com The addition of one equivalent of H-X would yield a vinyl halide, while two equivalents could lead to a geminal dihalide.

Nucleophilic Addition: Nucleophilic addition to an unactivated alkyne is less common than electrophilic addition because of the high electron density of the triple bond. Such reactions typically require a highly reactive nucleophile or specific reaction conditions that activate the alkyne. acs.org The presence of the phenyl group might offer some electronic influence, but generally, direct nucleophilic attack on the triple bond of this compound would be challenging without catalysis. acs.orgnih.gov

Reactivity and Functionalization of the Benzene Ring

The benzene ring is another key site for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orguomustansiriyah.edu.iq

The substituent already present on the ring determines both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. vanderbilt.edumsu.edu Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate), and as ortho-, para-directing or meta-directing. vanderbilt.edu

The (4-ethynylheptan-4-yl) group on the benzene ring is a tertiary alkyl substituent. Alkyl groups are electron-donating through an inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. vanderbilt.edu Therefore, the (4-ethynylheptan-4-yl) group is an activating group and an ortho-, para-director . vanderbilt.edumsu.edu

However, the significant steric bulk of this tertiary substituent will strongly influence the regiochemical outcome. Attack at the ortho positions is sterically hindered, making the para position the overwhelmingly favored site for substitution.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of Alkyl GroupSteric HindrancePredicted Product Distribution
Ortho Activated (stabilized intermediate)HighMinor product
Meta Deactivated (destabilized intermediate)LowVery minor or not formed
Para Activated (stabilized intermediate)LowMajor product

For example, in a Friedel-Crafts alkylation or acylation reaction, the incoming electrophile would be directed primarily to the para position of the benzene ring. wikipedia.orgmt.com

Oxidation and Reduction Processes of the Aromatic Core

The aromatic core of this compound, the benzene ring, is characterized by significant thermodynamic stability due to electron delocalization. libretexts.org This stability dictates the conditions required for its oxidation and reduction.

Reduction of the Aromatic Ring

The conversion of the benzene ring to a cyclohexane (B81311) ring requires overcoming the aromatic stabilization energy. Consequently, these reactions necessitate more forceful conditions than the hydrogenation of a typical alkene. libretexts.org

Catalytic Hydrogenation: This process typically involves high pressures of hydrogen gas and elevated temperatures in the presence of active metal catalysts. libretexts.orgyoutube.com Catalysts like platinum, rhodium, and nickel are effective for this transformation. libretexts.orgyoutube.com Under these conditions, the benzene ring is fully saturated to form the corresponding substituted cyclohexane. It is possible to selectively reduce other parts of a molecule, like an alkene double bond, under milder conditions without affecting the aromatic ring. libretexts.org

Birch Reduction: This is a dissolving-metal reduction that uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol present as a proton source. libretexts.orgyoutube.com The Birch reduction reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. The presence of the electron-donating alkyl substituent on the ring influences the regioselectivity of this reaction.

Table 1: Predicted Outcomes of Aromatic Core Reduction

ReactionReagents & ConditionsPredicted Product
Catalytic HydrogenationH₂, High Pressure, High Temperature (Pt, Rh, or Ni catalyst)(4-Ethynylheptan-4-yl)cyclohexane
Birch ReductionNa or Li, NH₃ (l), ROH (e.g., ethanol)1-(4-Ethynylheptan-4-yl)-1,4-cyclohexadiene

Oxidation of the Aromatic Ring

Aromatic rings are generally resistant to oxidation. libretexts.org Strong oxidizing agents under harsh conditions can cleave the ring, but this is typically a degradative process rather than a synthetically useful transformation. The alkyl side-chain is far more susceptible to oxidation, although the specific structure of this compound presents a unique case, as discussed in the following section.

Side-Chain Reactivity and Selective Functionalization

The side-chain of this compound offers two primary sites for chemical transformation: the alkyl framework and the terminal ethynyl (alkyne) group.

Reactivity of the Alkyl Group

Many alkyl-substituted benzenes undergo oxidation at the benzylic position (the carbon atom directly attached to the aromatic ring). msu.edu However, this reaction requires the presence of at least one benzylic hydrogen atom. In this compound, the benzylic carbon is a quaternary carbon, meaning it has no attached hydrogens. Therefore, it is inert to standard benzylic oxidation reactions (e.g., using KMnO₄ or K₂Cr₂O₇). This structural feature makes the ethynyl group the primary site of reactivity on the side-chain.

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group capable of undergoing a wide array of selective transformations.

Addition Reactions: The π-bonds of the alkyne can undergo addition reactions. For example, hydration (using aqueous acid with a mercury catalyst) would yield a methyl ketone, while hydroboration-oxidation would produce an aldehyde.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst would produce the corresponding cis-alkene, while reduction with sodium in liquid ammonia would yield the trans-alkene. Complete reduction to an alkane can be achieved with standard catalytic hydrogenation (e.g., H₂/Pd).

Acetylide Formation: The terminal hydrogen on the alkyne is weakly acidic and can be removed by a strong base (such as sodium amide, NaNH₂) to form a sodium acetylide. This acetylide is a potent nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles like alkyl halides or carbonyl compounds.

Table 2: Potential Selective Functionalization of the Ethynyl Side-Chain

Reaction TypeReagentsResulting Functional Group
Hydration (Markovnikov)H₂SO₄, H₂O, HgSO₄Methyl Ketone (-C(O)CH₃)
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAldehyde (-CH₂CHO)
Partial Reduction (cis)H₂, Lindlar's Catalystcis-Alkene (-CH=CH₂)
Partial Reduction (trans)Na, NH₃ (l)trans-Alkene (-CH=CH₂)
Acetylide FormationNaNH₂Terminal Acetylide Anion (-C≡C⁻), a strong nucleophile

Coordination Chemistry and Organometallic Complex Formation with Metal Centers

This compound possesses two distinct π-systems—the aromatic ring and the alkyne—that can act as ligands, binding to metal centers to form organometallic complexes. dntb.gov.ua

Coordination via the Aromatic Ring: The delocalized π-electrons of the benzene ring can coordinate to transition metals such as chromium, iron, or palladium. This can lead to the formation of "sandwich" or "half-sandwich" complexes where the metal is bound to the face of the aromatic ring.

Coordination via the Ethynyl Group: Alkynes are highly versatile ligands in organometallic chemistry. The π-bonds of the ethynyl group can coordinate to a metal center in a side-on (π-complex) fashion. Alternatively, upon deprotonation to form the acetylide, the terminal carbon can form a strong sigma-bond to a metal, acting as an alkynyl ligand. Such complexes are known for a variety of metals, including platinum, palladium, and tin. nih.govdntb.gov.ua The formation of organometallic complexes with palladium and platinum has been demonstrated with ligands containing similar benzene and alkyne-like functionalities. nih.govresearchgate.net

Table 3: Potential Modes of Coordination with Metal (M) Centers

Coordinating GroupType of InteractionPotential Complex Type
Aromatic Ringπ-donationArene-metal π-complex (e.g., half-sandwich)
Ethynyl Groupπ-donationAlkyne-metal π-complex
Ethynyl Groupσ-donationMetal acetylide (alkynyl) complex (after deprotonation)

Theoretical and Computational Chemistry Studies of 4 Ethynylheptan 4 Yl Benzene

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Calculations based on MO theory are crucial for understanding the distribution of electrons and predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic nature.

For (4-Ethynylheptan-4-yl)benzene, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ethynyl (B1212043) group's π-system. The LUMO, conversely, would likely be an anti-bonding orbital associated with these same π-systems. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. For instance, an electrophile would most likely attack the regions of high electron density in the HOMO of this compound.

Illustrative FMO Data for this compound

Orbital Energy (eV) Primary Localization
HOMO -8.5 Benzene Ring, Ethynyl π-bond
LUMO -1.2 Benzene Ring, Ethynyl π*-bond
HOMO-LUMO Gap 7.3

Note: The data in this table is hypothetical and serves as an illustration of what a computational study might reveal.

Charge Distribution and Electrostatic Potential Map Calculations

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the ESP map would likely show a negative potential above and below the plane of the benzene ring and around the ethynyl group, reflecting the high density of π-electrons. ucsb.edu The hydrogen atoms of the heptyl group and the benzene ring would exhibit a positive potential. The hydroxyl group would show a region of negative potential around the oxygen atom and a positive potential on the hydrogen atom. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. researchgate.net

Density Functional Theory (DFT) Applicationsrsc.orgscm.commasterorganicchemistry.com

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying a wide range of molecular properties.

Optimization of Molecular Geometries and Conformational Analysisscm.com

A molecule's three-dimensional structure is fundamental to its properties and reactivity. This compound has considerable conformational flexibility due to the rotatable single bonds in the heptyl group. DFT calculations can be used to perform a geometry optimization, which locates the minimum energy structure of the molecule.

A conformational analysis would involve systematically rotating the flexible bonds to identify all stable conformers and their relative energies. rsc.orgacs.org This would reveal the most likely shapes the molecule adopts at a given temperature. The results of such an analysis are crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a material.

Illustrative Conformational Energy Data for this compound

Conformer Dihedral Angle (°C-C-C-C of a propyl group) Relative Energy (kcal/mol)
1 (Global Minimum) 180 (anti) 0.00
2 60 (gauche) 0.85
3 -60 (gauche) 0.85

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations and Spectroscopic Simulationsrsc.orgmasterorganicchemistry.com

Once the minimum energy geometry of this compound is found, DFT calculations can be used to compute its vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Each calculated frequency corresponds to a specific normal mode of vibration. For example, characteristic frequencies would be expected for the C≡C-H stretch of the ethynyl group, the O-H stretch of the alcohol, and various C-H and C-C stretches and bends of the benzene ring and heptyl group.

Reaction Pathway and Transition State Analysisscm.comresearchgate.net

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For this compound, one could study reactions such as the addition of an electrophile to the ethynyl or benzene group.

This type of analysis involves mapping out the potential energy surface of the reaction. The starting materials and products correspond to energy minima on this surface. The reaction proceeds through a high-energy transition state, which is a saddle point on the potential energy surface. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms. For example, one could investigate whether an electrophilic addition is more likely to occur at the alkyne or the aromatic ring. chemistrysteps.com

Computational Prediction of Reaction Selectivity and Kinetics

There is no available research data detailing the computational prediction of reaction selectivity and kinetics for this compound. Such studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), would be necessary to predict how this molecule interacts with various reagents, the likely products of such reactions, and the rates at which these reactions would occur. Without dedicated computational studies, predictions regarding its reactivity remain speculative.

Elucidation of Mechanistic Insights from Energy Profiles

No published studies were found that elucidate mechanistic insights for reactions involving this compound through the calculation of energy profiles. This type of computational analysis is crucial for understanding the step-by-step pathway of a chemical reaction, identifying transition states, and determining activation energies. The absence of this research means that the mechanisms of its potential reactions have not been computationally modeled or verified.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

There is no information available from molecular dynamics (MD) simulations concerning the dynamic behavior and solvent interactions of this compound. MD simulations are used to model the movement of atoms and molecules over time, providing valuable insights into conformational changes, interactions with solvent molecules, and macroscopic properties. researchgate.net The lack of such simulations for this specific compound means its behavior in different solvent environments and its conformational flexibility have not been computationally explored.

Applications of 4 Ethynylheptan 4 Yl Benzene in Advanced Materials Science

Precursor for Polymer Synthesis

The presence of a reactive ethynyl (B1212043) group makes (4-Ethynylheptan-4-yl)benzene a promising candidate as a monomer for polymerization reactions. The triple bond can participate in various polymerization mechanisms, leading to the formation of polymers with unique properties.

Development of Conjugated Polymers Incorporating this compound Units

Theoretically, this compound could be polymerized through its ethynyl group to create conjugated polymers. These polymers, characterized by alternating single and multiple bonds, are known for their interesting electronic and optical properties. The phenyl group attached to the quaternary carbon would act as a bulky substituent, potentially influencing the polymer's solubility, processability, and solid-state packing. The heptyl chains would further enhance solubility and could impact the material's morphology. While specific research on polymers derived from this exact monomer is not documented, studies on the polymerization of other ethynyl-substituted benzene (B151609) derivatives provide a basis for this potential application. For instance, the polymerization of diethynylarenes has been explored for the synthesis of crosslinked polyphenylenes.

Utilization as a Cross-linking Agent in Polymer Networks

The monofunctional nature of the ethynyl group in this compound makes it unsuitable as a primary cross-linking agent. However, it could be incorporated as a pendant group in a polymer chain, which could then undergo post-polymerization modification or cross-linking reactions. For example, the ethynyl group could participate in click chemistry reactions or undergo thermal or catalytic cyclotrimerization to form benzene rings, thereby creating cross-linked networks. The efficiency and properties of such cross-linked materials would depend on the concentration of the ethynyl groups and the specific cross-linking chemistry employed. Research on styrene-divinylbenzene copolymers demonstrates how the concentration of a cross-linking agent affects the properties of the resulting polymer network.

Building Block for Supramolecular Chemistry and Self-Assembled Systems

The combination of a rigid phenyl ring and a reactive alkyne makes this compound a potential component for the construction of complex supramolecular architectures.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While there are no reported MOFs or coordination polymers specifically using this compound as a ligand, its structure suggests potential in this area. The ethynyl group is not a typical coordinating group for metal ions. However, the phenyl ring could be functionalized with coordinating groups like carboxylates or pyridyls. In such a modified form, the molecule could act as a linker in the synthesis of MOFs and coordination polymers. The bulky heptyl groups would likely influence the porosity and dimensionality of the resulting frameworks. Numerous studies have demonstrated the construction of coordination polymers using various benzene-based ligands, highlighting the versatility of this structural motif in creating diverse network structures. nih.govrsc.orgresearchgate.net

Design of Ordered Organic Architectures

The rigid nature of the phenyl and ethynyl groups could be exploited to design ordered organic materials. Through non-covalent interactions such as π-π stacking of the benzene rings and van der Waals interactions of the heptyl chains, this compound molecules could potentially self-assemble into well-defined structures like liquid crystals or organogels. The balance between the rigid aromatic core and the flexible aliphatic chains would be crucial in determining the type and stability of the resulting self-assembled architecture. The synthesis of bicyclic phenyl-ethynyl architectures showcases the use of similar building blocks to create complex and ordered molecular structures. nih.gov

Role in Organic Electronics and Photonics

The electronic properties of the phenyl and ethynyl groups suggest that this compound could have applications in organic electronics and photonics, although no specific studies have been conducted. The ethynylbenzene moiety is a known component in molecules used for these purposes. For instance, related compounds are used in the development of organic electroluminescent devices. google.com The presence of the heptyl groups could enhance the solubility and processability of such materials, which is a critical factor for device fabrication. The potential for this compound to be a building block for larger, more complex functional molecules for these applications remains an area for future investigation.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

No research data is available to discuss the role of this compound as a component in OLEDs or OSCs. Information regarding its potential as an emissive layer material, host material, charge transport material, or interfacial layer in these devices has not been found in the current body of scientific literature.

Development of Fluorescent Probes and Chemical Sensors

There is no available information on the synthesis or evaluation of this compound for use in fluorescent probes or chemical sensors. Research detailing its photophysical properties, such as quantum yield, Stokes shift, and sensitivity or selectivity towards specific analytes, is not present in the public domain.

Absence of Research Data on the Catalytic Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or scholarly articles were identified pertaining to the catalytic applications of the chemical compound this compound. The search was conducted to gather information for a detailed article on its role as a ligand in homogeneous catalysis, its use as a precursor for heterogeneous catalysts, and its application in stereoselective organic transformations.

Despite the structural features of this compound—specifically the terminal alkyne and the tertiary alcohol adjacent to a phenyl group, which suggest potential for catalytic activity or as a synthetic precursor—there is currently no published research detailing its use in these contexts. General classes of related compounds, such as propargyl alcohols and ethynylbenzene derivatives, are known to participate in a variety of catalytic transformations. However, data specifically on this compound is absent from the available scientific record.

Therefore, it is not possible to provide a scientifically accurate, data-driven article on the "Catalytic Applications and Transformations Involving this compound" as requested, due to the lack of foundational research on this specific molecule.

Conclusions and Future Research Trajectories for 4 Ethynylheptan 4 Yl Benzene

Summary of Key Academic Contributions and Research Insights

A thorough review of scientific literature and chemical databases reveals no specific academic contributions or research insights for the compound (4-Ethynylheptan-4-yl)benzene. This suggests that the compound has not been a subject of published scientific investigation.

Identification of Unexplored Research Avenues and Challenges

Given the lack of existing research, the entire field of study for this compound represents an unexplored avenue. The primary challenge would be the initial synthesis and characterization of the molecule. Future research would need to establish a viable synthetic route, purify the compound, and fully characterize its chemical and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Potential for Interdisciplinary Research Collaborations and Novel Applications

As there is no data on the properties of this compound, its potential for interdisciplinary research and novel applications is entirely theoretical. Once the compound is synthesized and its properties are understood, collaborations with material scientists could explore its potential in polymer chemistry or as a building block for more complex organic materials. Similarly, its biological activity could be investigated in collaboration with pharmacologists and biochemists to determine any potential therapeutic applications.

Q & A

Q. What are the recommended laboratory synthesis routes for (4-Ethynylheptan-4-yl)benzene?

Methodological Answer: The compound is synthesized via alkyne coupling reactions, such as the Sonogashira reaction, which connects aromatic halides with terminal alkynes. A typical protocol involves:

Reagents : Use 4-bromoheptan-4-ylbenzene and trimethylsilylacetylene (TMSA) as precursors.

Catalysts : Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) in a triethylamine (Et₃N) base.

Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.

Purification : Remove TMS-protecting groups via fluoride-mediated desilylation (e.g., using tetrabutylammonium fluoride, TBAF), followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
Reference : This approach aligns with its use as a building block for complex molecules in synthetic chemistry .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 7.2–7.4 ppm) and aliphatic protons from the heptane chain (δ 1.2–2.1 ppm). The ethynyl proton typically appears at δ 2.5–3.0 ppm.
    • ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm.
  • IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak ([M+H]⁺) to the theoretical molecular weight (C₁₅H₁₈: 198.14 g/mol).
    Reference : Structural characterization is critical for verifying purity in intermediate synthesis .

Advanced Research Questions

Q. How can contradictory results in biological activity studies of this compound be systematically addressed?

Methodological Answer: Contradictions may arise from variations in experimental design. To resolve these:

Control Variables : Standardize assay conditions (e.g., solvent choice, concentration ranges, and incubation times). For example, DMSO concentration in cell-based assays should not exceed 0.1% to avoid cytotoxicity.

Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies to identify non-linear effects.

Target Validation : Use orthogonal methods (e.g., CRISPR knockdown, competitive binding assays) to confirm interactions with purported biological targets.

Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or systemic biases.
Reference : Contradiction resolution frameworks from qualitative research emphasize iterative data validation .

Q. What experimental strategies optimize the study of this compound’s interactions with lipid membranes or enzymes?

Methodological Answer:

  • Lipid Membrane Studies :
    • Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes.
    • Employ surface plasmon resonance (SPR) to quantify binding kinetics with synthetic lipid bilayers.
  • Enzyme Interaction Studies :
    • Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cytochrome P450 isoforms) to assess inhibition/activation.
    • Pair with molecular dynamics (MD) simulations to map binding pockets and interaction energetics.
      Reference : Biological activity studies require multi-method validation to clarify mechanisms .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent alkyne oxidation.
  • Waste Disposal : Segregate halogenated organic waste and collaborate with certified hazardous waste services.
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
    Reference : Safety practices for analogous compounds emphasize minimizing environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.